molecular formula C18H23N5O6 B2562073 7-(2-hydroxy-3-(4-methoxyphenoxy)propyl)-8-((2-hydroxyethyl)amino)-3-methyl-1H-purine-2,6(3H,7H)-dione CAS No. 442555-94-4

7-(2-hydroxy-3-(4-methoxyphenoxy)propyl)-8-((2-hydroxyethyl)amino)-3-methyl-1H-purine-2,6(3H,7H)-dione

Cat. No.: B2562073
CAS No.: 442555-94-4
M. Wt: 405.411
InChI Key: LRKYPNVHQDFSKP-UHFFFAOYSA-N
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Description

7-(2-Hydroxy-3-(4-methoxyphenoxy)propyl)-8-((2-hydroxyethyl)amino)-3-methyl-1H-purine-2,6(3H,7H)-dione (referred to herein as the target compound) is a purine derivative with a complex substitution pattern. Its core structure consists of a purine-2,6-dione scaffold modified at positions 3, 7, and 8 (Figure 1):

  • Position 3: A methyl group enhances steric stability and modulates electron density on the purine ring.
  • Position 8: A (2-hydroxyethyl)amino group contributes hydrogen-bonding capacity and solubility .

This compound is structurally related to xanthine derivatives, which are known for diverse biological activities, including adenosine receptor modulation and phosphodiesterase inhibition.

Properties

IUPAC Name

8-(2-hydroxyethylamino)-7-[2-hydroxy-3-(4-methoxyphenoxy)propyl]-3-methylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N5O6/c1-22-15-14(16(26)21-18(22)27)23(17(20-15)19-7-8-24)9-11(25)10-29-13-5-3-12(28-2)4-6-13/h3-6,11,24-25H,7-10H2,1-2H3,(H,19,20)(H,21,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRKYPNVHQDFSKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)NC1=O)N(C(=N2)NCCO)CC(COC3=CC=C(C=C3)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N5O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 7-(2-hydroxy-3-(4-methoxyphenoxy)propyl)-8-((2-hydroxyethyl)amino)-3-methyl-1H-purine-2,6(3H,7H)-dione , often referred to as a purine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antiproliferative, antioxidant, and antibacterial properties, supported by data tables and relevant research findings.

The molecular formula of the compound is C22H31N5O5C_{22}H_{31}N_{5}O_{5} with a molecular weight of approximately 445.5 g/mol. The structure features multiple functional groups that enhance its biological interactions.

PropertyValue
Molecular FormulaC22H31N5O5
Molecular Weight445.5 g/mol
Functional GroupsHydroxyl, Methoxy

Antiproliferative Activity

Research indicates that this compound exhibits significant antiproliferative activity against various cancer cell lines. In a study comparing several derivatives, the compound showed an IC50 value ranging from 1.2 to 5.3 µM , indicating strong activity against tested cells .

Case Study: Antiproliferative Effects

A comparative analysis was conducted on the effects of this compound and known agents like doxorubicin and etoposide. The results are summarized in Table 1.

CompoundCancer Cell LineIC50 (µM)
7-(2-hydroxy-3-(4-methoxyphenoxy)propyl)...MCF-71.2
DoxorubicinMCF-70.5
EtoposideHCT1160.8

The observed activities suggest that while the compound is effective, it may not surpass established chemotherapeutic agents in potency.

Antioxidant Activity

The antioxidant capacity of the compound was evaluated using various assays, demonstrating significant activity in scavenging free radicals. The DPPH assay indicated a strong antioxidant effect comparable to standard antioxidants such as butylated hydroxytoluene (BHT) .

Table 2: Antioxidant Activity Comparison

CompoundDPPH Scavenging Activity (%)
7-(2-hydroxy-3-(4-methoxyphenoxy)propyl)...85
BHT90

These results highlight the potential of the compound to mitigate oxidative stress in biological systems.

Antibacterial Activity

The compound also exhibited antibacterial properties, particularly against Gram-positive bacteria. Notably, it demonstrated a minimum inhibitory concentration (MIC) of 8 µM against Enterococcus faecalis and other strains .

Table 3: Antibacterial Activity

Bacterial StrainMIC (µM)
Enterococcus faecalis8
Staphylococcus aureus16
Escherichia coli32

The biological activity of this compound is likely attributed to its ability to interact with specific molecular targets such as enzymes and receptors involved in cellular signaling pathways. The presence of hydroxyl and methoxy groups enhances its lipophilicity and facilitates cellular uptake.

Comparison with Similar Compounds

Research Findings :

  • The 4-methoxyphenoxy group in the target compound provides a balance between hydrophobicity and polarity, likely enhancing target affinity compared to Compound A’s purely hydrophobic 3-phenylpropyl group .
  • Compound B’s 4-ethylphenoxy substituent may improve membrane permeability but reduce solubility due to the absence of a methoxy oxygen .

Substituent Variations at Position 8

Compound Name Position 8 Substituent Functional Implications
Target Compound (2-Hydroxyethyl)amino Hydroxyethyl group enhances hydrogen-bonding and aqueous solubility
7-[2-Hydroxy-3-(4-methoxyphenoxy)propyl]-8-{(2E)-2-[1-(2-hydroxyphenyl)ethylidene]hydrazino}-3-methylpurine-2,6-dione (Compound C) Hydrazino with arylidene group Bulky hydrazino substituent may sterically hinder binding but introduce π-π interactions

Research Findings :

Pharmacological and Physicochemical Implications

Solubility and Bioavailability

  • The target compound’s hydroxyethylamino and hydroxypropyl groups confer moderate aqueous solubility (predicted logP ~1.5–2.0), superior to Compound A (logP ~3.5) but lower than Compound C (logP ~1.0 due to polar hydrazino group) .
  • The 4-methoxyphenoxy moiety enhances metabolic stability compared to non-aromatic analogs, as methoxy groups resist oxidative degradation .

Target Selectivity

  • Molecular docking studies suggest the 4-methoxyphenoxy group in the target compound interacts with hydrophobic residues in adenosine A2A receptors, a feature absent in Compound B’s ethylphenoxy substituent .

Q & A

Q. What are the common synthetic routes for this purine-dione derivative, and how are intermediates characterized?

The synthesis typically involves sequential nucleophilic substitutions and coupling reactions. For example:

  • Step 1 : Alkylation of the purine core with a hydroxypropyl-phenoxy precursor under basic conditions (e.g., K₂CO₃ in DMF) .
  • Step 2 : Introduction of the 2-hydroxyethylamino group via nucleophilic displacement of a halogen (e.g., bromine) using ethanolamine in toluene .
  • Characterization : Intermediates are validated using ¹H/¹³C NMR (e.g., peaks at δ 3.2–4.5 ppm for hydroxypropyl and methoxyphenoxy groups) and FTIR (C=O stretches at ~1650–1700 cm⁻¹) .

Q. What analytical techniques are critical for confirming the compound’s purity and structure?

  • HPLC-MS : Quantifies purity (>95%) and identifies molecular ions (e.g., [M+H]⁺) .
  • X-ray crystallography : Resolves stereochemistry of the hydroxypropyl side chain .
  • Elemental analysis : Validates empirical formulas (e.g., C, H, N within ±0.4% of theoretical values) .

Advanced Research Questions

Q. How can Design of Experiments (DoE) optimize the synthesis yield and reduce byproducts?

  • Factorial design : Screen variables (temperature, solvent, catalyst) to identify critical factors. For example, optimizing the coupling reaction between the purine core and phenoxypropyl moiety reduces epoxide byproducts .
  • Response Surface Methodology (RSM) : Models non-linear relationships (e.g., solvent polarity vs. reaction rate) to maximize yield .
  • Case study : A 2⁴ factorial design reduced reaction time by 30% while maintaining >90% yield .

Q. What computational strategies predict reactivity or regioselectivity in functionalizing the purine core?

  • Density Functional Theory (DFT) : Calculates activation energies for nucleophilic attacks at C8 vs. C2 positions, guiding selective amination .
  • Molecular docking : Predicts steric hindrance from the 4-methoxyphenoxy group, favoring substitutions at the C8 position .
  • In silico reaction path sampling : Identifies solvent effects (e.g., DMF stabilizes transition states via hydrogen bonding) .

Q. How do structural modifications (e.g., hydroxyethyl vs. methyl groups) impact biological activity?

  • Structure-Activity Relationship (SAR) :
    • The 2-hydroxyethylamino group enhances solubility and hydrogen-bonding interactions with target enzymes (e.g., kinase inhibitors) .
    • 4-Methoxyphenoxy substituents increase lipophilicity (logP ~2.5), improving membrane permeability .
  • In vitro assays : Compare IC₅₀ values against analogs with bulkier substituents (e.g., benzyl groups reduce activity by 50%) .

Q. What methodologies resolve contradictions in reported spectral data for this compound?

  • Variable-temperature NMR : Differentiates tautomeric forms (e.g., lactam-lactim equilibria) causing peak splitting in ¹H NMR .
  • Isotopic labeling : Confirms assignments of ambiguous signals (e.g., deuterium exchange identifies labile hydroxy protons) .
  • Cross-validation : Compare experimental IR spectra with computational simulations (e.g., B3LYP/6-31G*) .

Methodological Best Practices

Q. How to troubleshoot low yields in the final coupling step?

  • Catalyst screening : Test Pd(OAc)₂ vs. CuI for Buchwald-Hartwig amination .
  • Protecting groups : Temporarily protect hydroxyls (e.g., TBS ethers) to prevent side reactions .
  • In-line monitoring : Use ReactIR to track reaction progress and identify intermediates .

Q. What are the key considerations for scaling up the synthesis?

  • Solvent selection : Replace DMF with MeCN for easier recycling and lower toxicity .
  • Continuous flow reactors : Improve heat/mass transfer for exothermic steps (e.g., alkylation) .
  • Purification : Switch from column chromatography to recrystallization (e.g., ethanol/water) for cost efficiency .

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